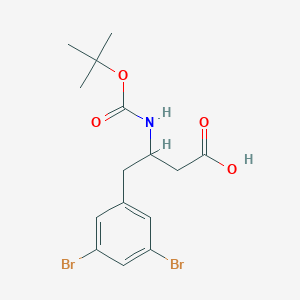
3,5-Dichloro-2-hydroxybenzenesulfonic acid, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-hydroxybenzenesulfonic acid, disodium salt is a chemical compound with the molecular formula C6H3Cl2NaO4S. It is commonly used as a reagent in various biochemical assays, particularly in the quantification of hydrogen peroxide through horseradish peroxidase-mediated conversion . This compound is known for its high water solubility, stability, and sensitivity, making it a valuable tool in scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonic acid, disodium salt typically involves the chlorination of 2-hydroxybenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-2-hydroxybenzenesulfonic acid, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of substituted benzenesulfonic acids.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2-hydroxybenzenesulfonic acid, disodium salt is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a reagent in various chemical assays and reactions.
Biology: Employed in biochemical assays for the quantification of hydrogen peroxide and other analytes.
Medicine: Utilized in diagnostic assays and as a component of Trinder reagent for measuring hydrogen peroxide generation.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The compound exerts its effects primarily through its reactivity with hydrogen peroxide in the presence of horseradish peroxidase. The reaction leads to the formation of a colored product, which can be quantified spectrophotometrically. This mechanism is widely used in biochemical assays to measure the concentration of hydrogen peroxide and other analytes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorophenol-6-sulfonic Acid Sodium Salt
- 3,5-Dichloro-4-hydroxybenzenesulfonic Acid Sodium Salt
- 2,5-Dichloro-3-hydroxybenzenesulfonic Acid Sodium Salt
Uniqueness
3,5-Dichloro-2-hydroxybenzenesulfonic acid, disodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high water solubility, stability, and sensitivity make it particularly valuable in biochemical assays and industrial applications .
Eigenschaften
Molekularformel |
C6H2Cl2Na2O4S |
|---|---|
Molekulargewicht |
287.03 g/mol |
IUPAC-Name |
disodium;3,5-dichloro-2-oxidobenzenesulfonate |
InChI |
InChI=1S/C6H4Cl2O4S.2Na/c7-3-1-4(8)6(9)5(2-3)13(10,11)12;;/h1-2,9H,(H,10,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
JOGHWOUFOATNOQ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(C=C(C(=C1S(=O)(=O)[O-])[O-])Cl)Cl.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide](/img/structure/B13723978.png)
![[4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate](/img/structure/B13723994.png)


![2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol](/img/structure/B13724008.png)


![3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide](/img/structure/B13724034.png)


![2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724049.png)
